molecular formula C16H25NSi B14246109 N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine CAS No. 392232-52-9

N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine

Cat. No.: B14246109
CAS No.: 392232-52-9
M. Wt: 259.46 g/mol
InChI Key: UKGCXEKDRDTWOM-UHFFFAOYSA-N
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Description

N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine: is an organic compound with the molecular formula C16H25NSi . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, ether, and acetone. This compound is used in various fields, including organic synthesis, catalysis, and as an intermediate in the production of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine can be synthesized through the reaction of benzylamine with trimethylsilylacetylene under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzylamine, followed by the addition of trimethylsilylacetylene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine has several scientific research applications, including:

    Organic Synthesis: Used as a reagent and intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions, providing selectivity and catalytic activity.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the benzylamine moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .

Comparison with Similar Compounds

  • N-(Trimethylsilylmethyl)benzylamine
  • N-Benzyl-1-(trimethylsilyl)methanamine
  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Comparison: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine is unique due to its specific structure, which includes both a benzylamine and a trimethylsilyl group. This combination provides distinct reactivity and stability compared to similar compounds. For example, N-(Trimethylsilylmethyl)benzylamine lacks the alkyne functionality, which can limit its applications in certain reactions .

Properties

CAS No.

392232-52-9

Molecular Formula

C16H25NSi

Molecular Weight

259.46 g/mol

IUPAC Name

N-benzyl-1-trimethylsilylhex-1-yn-3-amine

InChI

InChI=1S/C16H25NSi/c1-5-9-16(12-13-18(2,3)4)17-14-15-10-7-6-8-11-15/h6-8,10-11,16-17H,5,9,14H2,1-4H3

InChI Key

UKGCXEKDRDTWOM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C[Si](C)(C)C)NCC1=CC=CC=C1

Origin of Product

United States

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